4-(2-oxopropyl)-1,5-dihydro-2H-1,5-benzodiazepin-2-one
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Overview
Description
4-(2-oxopropyl)-1,5-dihydro-2H-1,5-benzodiazepin-2-one is a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their sedative and anxiolytic effects. This compound, in particular, has a unique structure that includes a 2-oxopropyl group, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-oxopropyl)-1,5-dihydro-2H-1,5-benzodiazepin-2-one typically involves the reaction of appropriate benzodiazepine precursors with 2-oxopropylating agents. One common method involves the use of diethyl (2-oxopropyl)phosphonate as a key intermediate. The reaction conditions often include the use of strong bases like sodium hydride (NaH) in an inert atmosphere, such as argon, and solvents like toluene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-oxopropyl)-1,5-dihydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine oxides, while reduction can produce benzodiazepine alcohols.
Scientific Research Applications
4-(2-oxopropyl)-1,5-dihydro-2H-1,5-benzodiazepin-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of anxiety and sleep disorders.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-oxopropyl)-1,5-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
1-(2-oxopropyl)theobromine: This compound has a similar 2-oxopropyl group but is based on the theobromine structure.
Diethyl (1-diazo-2-oxopropyl)phosphonate: A versatile intermediate used in the synthesis of various nitrogen heterocycles.
Uniqueness
4-(2-oxopropyl)-1,5-dihydro-2H-1,5-benzodiazepin-2-one is unique due to its specific benzodiazepine core structure combined with the 2-oxopropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(2-oxopropyl)-1,5-dihydro-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8(15)6-9-7-12(16)14-11-5-3-2-4-10(11)13-9/h2-5,7,13H,6H2,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCQJTYYWOPEAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=O)NC2=CC=CC=C2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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